Enhanced Selectivity Over IKr (hERG) Channel vs. 4-Fluorophenyl Analog in CCR2 Antagonist Scaffolds
Incorporation of the 4-(carboxyphenyl)-piperidine subunit (a core fragment of the target compound) into CCR2 antagonists resulted in analogs that retained CCR2 binding potency but exhibited significantly improved selectivity over the IKr channel compared to the parent 4-(4-fluorophenyl)piperidine series [1]. This is a critical differentiation for advancing leads with reduced cardiotoxicity risk.
| Evidence Dimension | Selectivity Ratio (CCR2 Binding Affinity / IKr Channel Binding Affinity) |
|---|---|
| Target Compound Data | Potency for CCR2 retained; selectivity over IKr channel significantly improved (qualitative) |
| Comparator Or Baseline | 4-(4-fluorophenyl)piperidine CCR2 antagonists |
| Quantified Difference | Not explicitly quantified in abstract; described as 'improved selectivity' and 'poor selectivity against IKr had been a liability of earlier analogs in this series'. |
| Conditions | In vitro binding assays (CCR2 and IKr channel). |
Why This Matters
For medicinal chemists optimizing lead compounds, this data indicates that replacing a lipophilic 4-fluorophenyl group with a polar 4-carboxyphenyl moiety (as found in this compound) can mitigate hERG-related cardiotoxicity risks without sacrificing target potency.
- [1] Pasternak, A., Goble, S. D., Vicario, P. P., Di Salvo, J., Ayala, J. M., Struthers, M., DeMartino, J. A., Mills, S. G., & Yang, L. (2008). Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 994-998. View Source
